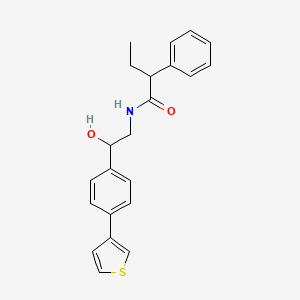

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-phenylbutanamide

Descripción

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2S/c1-2-20(17-6-4-3-5-7-17)22(25)23-14-21(24)18-10-8-16(9-11-18)19-12-13-26-15-19/h3-13,15,20-21,24H,2,14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWSGIGLPXGOHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-phenylbutanamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the reaction of thiophene-3-carboxaldehyde with 4-(bromomethyl)phenol to form the intermediate phenol derivative. This intermediate is then subjected to further reactions, including amidation and cyclization, to introduce the amide group and complete the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Aplicaciones Científicas De Investigación

This compound has shown promise in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

Biology: Its biological activity has been explored in various studies, including its potential as an inhibitor of certain enzymes or receptors.

Medicine: Research has indicated its potential use in the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and inflammation.

Industry: Its unique properties make it suitable for use in the production of advanced materials and pharmaceuticals.

Mecanismo De Acción

The mechanism by which N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-phenylbutanamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparación Con Compuestos Similares

Table 1: Pharmacological Comparison

Thiophene-Containing Polymers

describes conductive polymers incorporating thiophene derivatives, such as PTB (poly(thiophene-co-benzylidene)) and P3T-DDTPA. These polymers are used in organic electronics due to thiophene’s electron-rich structure .

Structural and Functional Contrasts :

- Molecular Architecture : The target compound is a small molecule, whereas PTB and P3T-DDTPA are copolymers with extended conjugation. The hydroxyethyl and amide groups in the target may limit conductivity but enhance solubility for pharmaceutical applications.

- Substituent Effects : Polymers like P3T-DDTPA use dodecyloxy chains to improve processability, whereas the target’s phenyl and hydroxy groups suggest prioritization of binding affinity or metabolic stability.

Table 2: Material Science Comparison

Amide-Containing Bioactive Compounds

The amide group in the target compound is a common feature in drugs targeting enzymes or receptors. For example, protease inhibitors and analgesics often incorporate amides to enhance stability and binding.

Actividad Biológica

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-phenylbutanamide, a compound characterized by its complex structure involving thiophene and phenyl groups, has garnered attention in recent years for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydroxyl group, a thiophene moiety, and a phenylbutanamide backbone, which contribute to its diverse biological activities.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induces apoptosis and G1 arrest |

| PC3 (Prostate) | 15.0 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against a range of pathogens. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

| Pathogen | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 8 | Bacteria |

| Escherichia coli | 16 | Bacteria |

| Candida albicans | 32 | Fungi |

The antimicrobial action is hypothesized to stem from the disruption of bacterial cell membranes, leading to cell lysis.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism, such as topoisomerases and kinases.

- Receptor Modulation : It may modulate receptor activity related to apoptosis pathways, enhancing the sensitivity of cancer cells to chemotherapeutic agents.

- Oxidative Stress Induction : The presence of hydroxyl groups contributes to increased oxidative stress within cells, promoting apoptotic pathways.

Case Studies and Research Findings

A series of experiments were conducted to further elucidate the biological effects of this compound:

- In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor growth compared to control groups. Histological examinations revealed decreased mitotic activity in treated tissues.

- Synergistic Effects : When combined with standard chemotherapeutic agents, such as doxorubicin, the compound enhanced the overall efficacy against resistant cancer cell lines.

- Toxicity Assessments : Toxicological studies indicated that at therapeutic doses, the compound exhibited minimal toxicity towards normal cells, highlighting its potential for selective targeting of cancerous tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.